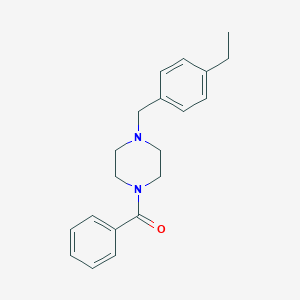

1-Benzoyl-4-(4-ethylbenzyl)piperazine

Description

Properties

Molecular Formula |

C20H24N2O |

|---|---|

Molecular Weight |

308.4 g/mol |

IUPAC Name |

[4-[(4-ethylphenyl)methyl]piperazin-1-yl]-phenylmethanone |

InChI |

InChI=1S/C20H24N2O/c1-2-17-8-10-18(11-9-17)16-21-12-14-22(15-13-21)20(23)19-6-4-3-5-7-19/h3-11H,2,12-16H2,1H3 |

InChI Key |

YABDZFGZFAFHLM-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3 |

Canonical SMILES |

CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Substituent Comparison and Key Properties

*Analogous to compounds with direct piperazine-quinolone linkage .

- Electronic Effects : The 4-nitrophenyl group in 1-benzoyl-4-(4-nitrophenyl)piperazine is electron-withdrawing, lowering the pKa of the piperazine nitrogen (~3.8) compared to ethylbenzyl-substituted derivatives (estimated pKa ~6–7) .

- Solubility: Ethylene or methylene spacers (e.g., in quinolone derivatives) improve aqueous solubility (>80 µM) by reducing planarity and enhancing hydrogen bonding . In contrast, bulky substituents like 4-chlorobenzoyl reduce solubility (<60 µM) .

Table 2: Cytotoxicity and Enzyme Inhibition Profiles

- Cytotoxicity : Bulky substituents like 4-chlorobenzhydryl enhance cytotoxicity (IC50 2.5–10 µM) by promoting DNA intercalation or tubulin binding . Ethylbenzyl groups may exhibit similar effects, but data are lacking.

- Enzyme Inhibition : Benzyl or chlorobenzoyl groups improve acetylcholinesterase (AChE) inhibition due to hydrophobic interactions with the catalytic anionic site (CAS) .

Crystallographic and Structural Insights

- Crystal Packing : 1-Benzoyl-4-(4-nitrophenyl)piperazine crystallizes in the orthorhombic system (space group Pna2₁), with intermolecular C–H···O hydrogen bonds stabilizing the structure . The ethylbenzyl variant likely adopts a similar conformation but with altered torsion angles due to the ethyl group’s steric effects.

- Torsional Flexibility : Piperazine rings in derivatives like 1-(4-bromobenzoyl)-4-phenylpiperazine exhibit chair conformations, enabling adaptability to enzyme active sites .

Key Research Findings and Implications

Substituent Bulk and Solubility : Ethylbenzyl groups balance lipophilicity and solubility better than nitro or bromo substituents, making them favorable for blood-brain barrier penetration .

Electron-Donating Groups : Ethyl (electron-donating) substituents may enhance metabolic stability compared to electron-withdrawing groups (e.g., nitro), as seen in related compounds .

Pharmacological Potential: Piperazine derivatives with benzoyl and ethylbenzyl groups warrant further evaluation for anticancer and neurodegenerative applications, building on SAR trends from chlorobenzoyl and benzhydryl analogs .

Preparation Methods

Direct Benzoylation of Piperazine

The foundational step involves introducing the benzoyl group to piperazine. As demonstrated in CN102838567B , acylation is achieved under mild alkaline conditions. Piperazine reacts with benzoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base:

This reaction proceeds at room temperature, yielding 1-benzoylpiperazine with minimal byproducts. Control of stoichiometry (1:1 molar ratio) ensures monoacylation, preventing over-substitution.

Alkylation with 4-Ethylbenzyl Bromide

The second nitrogen is alkylated using 4-ethylbenzyl bromide. Adapting methods from PMC11721615 , potassium carbonate (KCO) in acetone facilitates nucleophilic substitution:

Heating to 65°C for 8–10 hours ensures complete conversion. Post-reaction workup involves solvent evaporation, aqueous washing, and column chromatography (CHCl:CHOH = 120:1) to isolate the product. Reported yields for analogous reactions range from 70% to 85%.

Protection-Deprotection Strategy Using Boc Groups

Boc Protection of Piperazine

To enhance regioselectivity, 1-Boc-piperazine is prepared by reacting piperazine with di-tert-butyl dicarbonate (BocO) in tetrahydrofuran (THF). This step isolates one nitrogen for subsequent alkylation:

Alkylation and Deprotection

1-Boc-piperazine undergoes alkylation with 4-ethylbenzyl bromide under conditions similar to Method 1.2. After alkylation, the Boc group is removed using trifluoroacetic acid (TFA) in DCM:

Final Acylation

The free amine is acylated with benzoyl chloride, as described in Section 1.1. This three-step sequence achieves an overall yield of 60–75%, with purity >95% by HPLC.

Reductive Amination Approach

Synthesis of 3,4-Dehydropiperazine-2-one Intermediate

Adapting US6603003B2 , methyl benzoylformate reacts with N-methyl ethylenediamine in toluene/acetic acid to form 3,4-dehydropiperazine-2-one:

Modifying the ester to 4-ethylbenzylformate would yield the corresponding intermediate.

Reduction to Piperazine

Lithium aluminum hydride (LiAlH) reduces the dehydropiperazine-2-one to 1-benzoyl-4-(4-ethylbenzyl)piperazine:

This method, while efficient, requires careful handling of pyrophoric reagents and achieves yields of 65–70%.

Coupling Reaction Using Carbodiimide Chemistry

Activation of Benzoic Acid

As shown in PMC9535836 , benzoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF:

Coupling with 4-(4-Ethylbenzyl)piperazine

The activated ester reacts with 4-(4-ethylbenzyl)piperazine (pre-synthesized via alkylation) to form the target compound:

This method offers mild conditions (room temperature) and yields of 80–85%.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Purity | Scalability |

|---|---|---|---|---|

| Sequential Acylation-Alkylation | Acylation → Alkylation | 70–85% | >90% | High |

| Boc Protection Strategy | Protection → Alkylation → Deprotection | 60–75% | >95% | Moderate |

| Reductive Amination | Intermediate Formation → Reduction | 65–70% | 85–90% | Low |

| Carbodiimide Coupling | Activation → Coupling | 80–85% | >95% | High |

Optimization and Challenges

Regioselectivity in Alkylation

Unsymmetrical substitution on piperazine necessitates careful control of reaction conditions. Excess alkylating agent or prolonged heating may lead to bis-alkylated byproducts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 1-Benzoyl-4-(4-ethylbenzyl)piperazine?

- Methodology : The compound can be synthesized via coupling reactions between substituted benzoic acids and piperazine derivatives. A typical procedure involves:

- Step 1 : Reacting 4-ethylbenzyl chloride with piperazine under nucleophilic substitution conditions to form 4-(4-ethylbenzyl)piperazine.

- Step 2 : Benzoylation using benzoyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) at room temperature. Microwave-assisted synthesis (50°C, 200 W, 10 min) can enhance reaction efficiency .

- Purification : Flash chromatography or crystallization with diethyl ether is recommended to achieve >95% purity .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Characterization Techniques :

- Spectroscopy : Use H NMR to verify substitution patterns (e.g., benzyl and benzoyl group integration) and IR for carbonyl (C=O) stretching vibrations (~1650–1700 cm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks matching the formula .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity .

Advanced Research Questions

Q. What supramolecular interactions influence the crystallographic behavior of this compound?

- Analysis : Similar piperazine derivatives exhibit weak hydrogen bonding (C–H⋯O) and aromatic π-π stacking, which dictate crystal packing. For example, the ethyl group’s steric effects may reduce intermolecular interactions compared to methoxy-substituted analogs. Single-crystal X-ray diffraction is critical to map these interactions .

- Experimental Design : Crystallize the compound in a mixed solvent system (e.g., DCM/hexane) and compare lattice parameters with analogs like 1-benzoyl-4-(4-methoxyphenyl)piperazine .

Q. How do structural modifications (e.g., ethyl vs. halogen substituents) impact biological activity?

- Structure-Activity Relationship (SAR) :

- Lipophilicity : The ethyl group enhances membrane permeability compared to polar substituents (e.g., nitro or methoxy groups), as shown in receptor-binding assays for similar piperazines .

- Electron Effects : Halogenated analogs (e.g., bromo or chloro) exhibit stronger binding to monoamine transporters due to increased electron-withdrawing effects. Compare IC values in dopamine/serotonin reuptake inhibition assays .

Q. What strategies resolve contradictions in reported pharmacological data for piperazine derivatives?

- Case Study : Discrepancies in IC values for similar compounds may arise from assay conditions (e.g., cell line variability, buffer pH).

- Resolution :

- Standardization : Use identical assay protocols (e.g., HEK-293 cells for receptor binding) across studies.

- Meta-Analysis : Compare data from PubChem, DSSTox, and peer-reviewed journals to identify outliers .

Q. How can enantiomeric resolution be achieved for chiral analogs of this compound?

- Chiral Separation : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC.

- Stereochemical Analysis : Circular dichroism (CD) spectroscopy or X-ray crystallography to assign absolute configurations .

Pharmacological and Mechanistic Questions

Q. What in vitro models are suitable for studying this compound’s potential as a kinase inhibitor?

- Experimental Design :

- Kinase Assays : Screen against tyrosine kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays.

- Cellular Models : Use cancer cell lines (e.g., MCF-7, A549) to assess antiproliferative effects. Compare with control compounds like imatinib .

Q. How does the ethylbenzyl group influence metabolic stability in hepatic microsomes?

- Methodology :

- Incubation : Treat human liver microsomes with the compound (1–10 µM) and monitor degradation via LC-MS/MS.

- Metabolite ID : Look for oxidative metabolites (e.g., hydroxylation at the ethyl group) using high-resolution mass spectrometry .

Safety and Handling

Q. What are the recommended safety protocols for handling this compound?

- Guidelines :

- Use PPE (gloves, goggles) due to potential irritancy (refer to SDS data).

- Store at –20°C under inert atmosphere (N or Ar) to prevent oxidation .

- Regulatory Compliance : Follow NIH/EPA guidelines for in vitro use only; avoid in vivo administration without IACUC approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.